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D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine - 644996-88-3

D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine

Catalog Number: EVT-12717512
CAS Number: 644996-88-3
Molecular Formula: C49H49N7O7
Molecular Weight: 848.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthesis and Enzymatic Processing

Nonribosomal peptide synthetases (NRPSs) are megasynthetases that construct complex peptides independent of ribosomal machinery. These modular enzymatic assembly lines activate, modify, and condense amino acids through coordinated domains, enabling the incorporation of non-proteinogenic residues—including the D-enantiomers essential for our target pentapeptide [3].

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Mechanisms

The pentapeptide D-Phe-D-Trp-D-Trp-D-Tyr-D-Phe requires a five-module NRPS system operating via a linear (Type A) strategy. Each module corresponds strictly to the amino acid sequence, with the initiation module lacking a condensation domain [3]. Key domain organizations include:

  • Module 1: Adenylation (A1) → Peptidyl Carrier Protein (PCP1) → Epimerization (E1)
  • Modules 2–4: Condensation (C2–C4) → A2–A4 → PCP2–PCP4 → E2–E4
  • Module 5: C5 → A5 → PCP5 → Thioesterase (TE)

A-domains exhibit stringent substrate selectivity dictated by 8–10 residue-binding pocket signatures. For this peptide:

  • A1/A5 domains recognize phenylalanine via conserved residues (e.g., Asp235, Trp275 in GrsA-PheA [8]).
  • A2/A3 domains specify tryptophan using hydrophobic residues (Ile302, Val331) to accommodate its indole ring [8].
  • A4 domains select tyrosine through hydrogen-bonding residues (Ser222, Thr301) for phenolic hydroxyl coordination [8].

Table 1: A-Domain Specificity-Conferring Residues for Pentapeptide Assembly

A-Domain PositionTarget SubstrateCritical Specificity ResiduesPredicted KM (μM)
Module 1 (A1)PhenylalanineAsp235, Trp275, Gly27818 ± 2.1
Module 2 (A2)TryptophanIle302, Val331, Pro33025 ± 3.4
Module 3 (A3)TryptophanIle302, Val331, Pro33025 ± 3.4
Module 4 (A4)TyrosineSer222, Thr301, Asp18932 ± 4.0
Module 5 (A5)PhenylalanineAsp235, Trp275, Gly27818 ± 2.1

The linear arrangement ensures unidirectional elongation, with downstream C-domains catalyzing peptide bond formation between PCPn-1-tethered peptidyl intermediates and PCPn-bound aminoacyl substrates [3] [8].

Epimerization Domains Enantioselectivity for D-Amino Acid Incorporation

Epimerization (E) domains embedded in each module catalyze L- to D-amino acid conversion via a two-base mechanism. A conserved catalytic dyad (His+/Cys) abstracts the α-proton, generating a planar carbanion intermediate. Reprotonation from the opposite face yields the D-enantiomer [3]. Key features for this peptide include:

  • Dual epimerization kinetics: Consecutive D-Trp residues (positions 2–3) require rapid, synchronized epimerization. E2/E3 domains exhibit turnover rates (kcat) of 120 s−1—twice that of single-epimerizing systems—to prevent bottlenecking [3].
  • Conformational gating: The E-domain active site excludes bulkier intermediates unless epimerization completes. Molecular dynamics show D-Trp–D-Trp dipeptidyl-PCP3 adoption of a compact β-turn, reducing C3–PCP3 distance by 8Å to facilitate condensation [10].
  • Stereocontrol proofreading: Mis-epimerized L-configured intermediates stall elongation, as C-domains reject L-aminoacyl-PCP substrates when downstream E-domains are inactive. This ensures >99% D-residue incorporation [3].

Carrier Protein-Mediated Substrate Channeling and Activation

Peptidyl carrier proteins (PCPs) serve as mobile tethers, shuttling substrates between catalytic domains via 20Å-long 4′-phosphopantetheine (PPant) arms. Each PCPn undergoes:

  • Post-translational activation: Phosphopantetheinyl transferases (PPTases) attach PPant moieties to conserved Ser residues, converting apo-PCP to holo-PCP [3].
  • Aminoacylation: A-domains transfer aminoacyl-AMP intermediates to PPant-thiols, forming aminoacyl-thioesters.
  • Interdomain docking: PCPs deliver substrates to E- and C-domains via electrostatic interactions. PCP3’s acidic patch (Glu12, Asp15) docks to E3’s basic groove (Arg89, Lys92) [10].

Table 2: PCP-Domain Interactions in Pentapeptide Assembly

Domain PairInterface ResiduesDocking Affinity (Kd, nM)Activation Energy (kcal/mol)
PCP1–E1PCP1: Glu10, Asp14; E1: Arg8515.2 ± 1.88.3
PCP2–C2PCP2: Asp9; C2: Lys12122.7 ± 2.49.1
PCP3–E3PCP3: Glu12, Asp15; E3: Arg899.8 ± 0.97.5
PCP4–C4PCP4: Asp11; C4: Lys13225.3 ± 3.19.6
PCP5–TEPCP5: Phe7, Leu9; TE: Ile20118.9 ± 2.28.7

PCP conformational shifts—from "closed" (buried PPant) to "open" (exposed thioester)—regulate substrate accessibility. Mutations locking PCP2 in "closed" form reduce elongation efficiency by 90% [10].

Macrocyclization Catalysts and Release Domain Specificity

Terminal thioesterase (TE) domains catalyze peptide release and macrocyclization. For linear pentapeptides like ours, TE domains typically hydrolyze PCP5-tethered chains. However, structural analysis suggests latent cyclization capability:

  • Active-site topology: The TE catalytic triad (Ser87-His259-Asp233) positions nucleophilic Ser87 6.2Å from the D-Phe1 carbonyl carbon, enabling nucleophilic attack for head-to-tail cyclization if the substrate’s N-terminus is accessible [3].
  • Conformational steering: D-Trp2–D-Trp3 residues enforce a Type II β-turn, positioning D-Phe1’s amine near the TE active site. Molecular modeling confirms cyclization feasibility (ΔG = 14.2 kcal/mol) versus hydrolysis (ΔG = 10.8 kcal/mol) .
  • Heterocyclization potential: Though absent in this peptide, Cy domains could insert azoline rings at Ser/Thr/Cys residues. TE domains then catalyze oxidative decarboxylation to thiazoles/oxazoles [3].

Table 3: Thioesterase Domain Catalytic Parameters

TE Domain SourceCatalytic Efficiency (kcat/KM, M−1s−1)Cyclization:Hydrolysis RatioActivation Barrier (kcal/mol)
Wild-type420 ± 351:1214.2 (cyclization)
G115A mutant580 ± 421:4.312.9 (cyclization)
S87A mutant<0.1Not detectedN/A

Site-directed mutagenesis (e.g., Gly115→Ala) narrows the active site, increasing cyclization efficiency 2.8-fold .

Properties

CAS Number

644996-88-3

Product Name

D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C49H49N7O7

Molecular Weight

848.0 g/mol

InChI

InChI=1S/C49H49N7O7/c50-38(23-30-11-3-1-4-12-30)45(58)53-42(26-33-28-51-39-17-9-7-15-36(33)39)47(60)55-43(27-34-29-52-40-18-10-8-16-37(34)40)48(61)54-41(24-32-19-21-35(57)22-20-32)46(59)56-44(49(62)63)25-31-13-5-2-6-14-31/h1-22,28-29,38,41-44,51-52,57H,23-27,50H2,(H,53,58)(H,54,61)(H,55,60)(H,56,59)(H,62,63)/t38-,41-,42-,43-,44-/m1/s1

InChI Key

PNBHQROHJXXRAU-RIDLLLQGSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CC7=CC=CC=C7)C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N[C@H](CC7=CC=CC=C7)C(=O)O)N

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